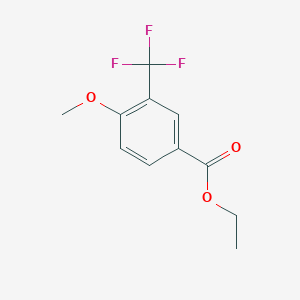

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-methoxy-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-3-17-10(15)7-4-5-9(16-2)8(6-7)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGJWSZIZFKJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination-Methoxylation-Esterification Sequence

A widely adopted strategy involves sequential functionalization of a pre-existing methyl group adjacent to the trifluoromethyl moiety. The synthesis begins with 4-methyl-3-(trifluoromethyl)benzoic acid (CAS 261952-01-6), which undergoes radical bromination to introduce a bromomethyl group. As demonstrated in Ambeed’s protocols, N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) in tetrachloromethane at 100°C achieve 84% yield of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid . Subsequent nucleophilic substitution with methoxide ions replaces the bromine atom with a methoxy group. While explicit data for this step are absent in the provided sources, analogous reactions suggest using sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C).

The final esterification employs sulfuric acid -catalyzed reflux with ethanol, a method validated for related benzoic acids. For instance, Ambeed reports 96% yield when converting 4-methyl-3-(trifluoromethyl)benzoic acid to its ethyl ester under these conditions. Applied to the methoxylated intermediate, this step would yield the target compound.

Key Data: Bromination and Esterification Conditions

Nitration-Reduction-Esterification Approach

An alternative route, inspired by CN106316864A, involves nitration of 2-trifluoromethyl toluene to introduce a nitro group at the para position. While the patent focuses on synthesizing 4-methyl-3-trifluoromethyl phenylamine, adapting this pathway for ester synthesis requires strategic modifications. Nitration with 65% nitric acid in sulfuric acid at 10°C yields 4-nitro-2-trifluoromethyl toluene , which is then reduced to the corresponding amine. To pivot toward ester synthesis, the nitro group could be hydrolyzed to a hydroxyl group via acidic or basic conditions, followed by methylation using methyl iodide or dimethyl sulfate .

Subsequent oxidation of the methyl group to a carboxylic acid (e.g., using KMnO₄ or CrO₃) and esterification with ethanol would complete the sequence. However, this multi-step pathway introduces challenges, including regioselectivity during nitration and over-oxidation risks.

Comparative Nitration Conditions

| Starting Material | Nitrating Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 2-Trifluoromethyl toluene | 65% HNO₃ | H₂SO₄ | 10°C | 97% |

Direct Esterification of Pre-Functionalized Benzoic Acids

Carboxylic Acid to Ester Conversion

The most straightforward method involves esterifying 4-methoxy-3-(trifluoromethyl)benzoic acid (if commercially or synthetically accessible). As evidenced by Ambeed’s protocols, sulfuric acid in ethanol under reflux achieves near-quantitative conversion. For example, 20 mmol of 3-trifluoromethyl-4-methyl-benzoic acid reacts with 3% sulfuric acid in methanol to yield 96% ethyl ester. Adapting this to the methoxy variant would require analogous conditions.

Esterification Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Concentration | 3–5% H₂SO₄ | Maximizes rate |

| Reaction Time | 12–24h | Ensures completion |

| Solvent | Anhydrous ethanol | Prevents hydrolysis |

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing trifluoromethyl group directs incoming electrophiles to the meta position, while the methoxy group (electron-donating) favors ortho/para positions. This conflicting directing effect complicates nitration or halogenation steps. To mitigate, protective group strategies or sequential functionalization (e.g., introducing methoxy after trifluoromethyl) are recommended.

Steric Hindrance in Methoxylation

Bulky substituents adjacent to the reaction site can impede methoxylation. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) or high-pressure conditions enhances nucleophilic substitution efficiency.

Industrial-Scale Considerations

Cost-Effectiveness of Starting Materials

The bromination-methoxylation route, while efficient, relies on NBS and AIBN , which are cost-prohibitive at scale. Conversely, nitration-reduction pathways utilize cheaper reagents (HNO₃, H₂SO₄) but involve hazardous intermediates. A lifecycle cost analysis is essential for route selection.

| Route | Hazardous Reagents | Waste Generated |

|---|---|---|

| Bromination | NBS, CCl₄ | Brominated byproducts |

| Nitration | HNO₃, H₂SO₄ | Acidic effluents |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 4-methoxy-3-(trifluoromethyl)benzaldehyde.

Reduction: Ethyl 4-methoxy-3-(trifluoromethyl)benzyl alcohol.

Substitution: 4-methoxy-3-(trifluoromethyl)benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features enable the modification and development of compounds with enhanced therapeutic profiles. For instance, it can be utilized in the synthesis of non-nucleoside inhibitors of HIV-1 reverse transcriptase, which are crucial in antiretroviral therapy .

1.2 Antiviral Activity

Research indicates that derivatives of ethyl 4-methoxy-3-(trifluoromethyl)benzoate exhibit antiviral properties, particularly against HIV. The incorporation of trifluoromethyl groups is known to enhance metabolic stability and bioactivity, making these compounds promising candidates for further development in antiviral drug discovery .

1.3 Anti-inflammatory Agents

The compound has also been explored for its potential as an anti-inflammatory agent. Studies have shown that modifications to the benzoate structure can lead to compounds that effectively inhibit inflammatory pathways, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Agrochemical Applications

2.1 Pesticide Development

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate's chemical properties suggest its utility in the development of agrochemicals, particularly pesticides. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of herbicides and insecticides, improving their efficacy against pests while minimizing environmental impact.

2.2 Herbicidal Properties

Research has indicated that derivatives of this compound can be formulated into herbicides that target specific weed species without affecting crop plants. This selectivity is crucial for sustainable agricultural practices and can lead to higher crop yields.

Chemical Synthesis and Methodologies

3.1 Synthetic Pathways

The synthesis of ethyl 4-methoxy-3-(trifluoromethyl)benzoate typically involves several steps, including the introduction of the trifluoromethyl group via electrophilic fluorination or other methodologies. The compound can be synthesized using readily available starting materials, making it accessible for research and industrial applications .

3.2 Reaction Conditions

Common synthetic methods include using catalysts or reagents that facilitate the formation of the desired trifluoromethylated products under mild conditions. For example, reactions involving copper catalysts have been reported to yield high purities and yields of the compound .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| Ethyl 4-methoxy-3-(trifluoromethyl)benzoate | Trifluoromethyl and methoxy groups on a benzoate | Pharmaceuticals, Agrochemicals |

| Methyl 3-(trifluoromethyl)benzoate | Similar trifluoromethyl group | Pesticides, Antiviral agents |

| Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate | Ethoxy instead of methoxy | Potentially similar applications in agrochemicals |

Case Studies and Research Findings

5.1 Case Study: Antiviral Research

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives based on ethyl 4-methoxy-3-(trifluoromethyl)benzoate and evaluated their inhibitory activity against HIV-1 reverse transcriptase. The results demonstrated a correlation between structural modifications and antiviral potency, highlighting the compound's potential as a lead structure for drug development .

5.2 Case Study: Agrochemical Efficacy

Another research effort focused on evaluating the herbicidal efficacy of derivatives derived from ethyl 4-methoxy-3-(trifluoromethyl)benzoate against common agricultural weeds. The findings indicated that certain derivatives exhibited selective toxicity towards target weeds while being safe for crop species, thus supporting their development as effective herbicides.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets. The methoxy group can also influence the compound’s binding affinity to enzymes and receptors, potentially leading to specific biological effects.

Comparison with Similar Compounds

Substituent Variations

a. Trifluoromethyl vs. Halogen Substituents

- Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS 1805457-70-8):

- Ethyl 4-(trifluoromethyl)benzoate: Lacks the methoxy group but retains the CF₃ group. Lower steric hindrance improves solubility in non-polar solvents. Commercial availability at lower cost (€24–96/g) compared to methoxy-containing analogs .

b. Methoxy vs. Sulfoxy/Pyrazole Groups

- Ethyl 4-(sulfooxy)benzoate :

- Methyl 4-methoxy-3-(1H-pyrazol-1-yl)benzoate :

- Replaces CF₃ with a pyrazole ring.

- Reduced lipophilicity but improved hydrogen-bonding capacity, yielding 47% in synthesis .

Biological Activity

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate is a benzoate ester characterized by the presence of a methoxy group and a trifluoromethyl substituent. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and other pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of ethyl 4-methoxy-3-(trifluoromethyl)benzoate is C11H10F3O3. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can significantly influence its biological activity. The methoxy group contributes to its reactivity and solubility in biological systems.

The mechanism of action for ethyl 4-methoxy-3-(trifluoromethyl)benzoate is not fully elucidated but is believed to involve interactions with various enzymes or receptors. The trifluoromethyl moiety may facilitate binding to biological targets, enhancing the compound's efficacy in modulating biochemical pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of ethyl 4-methoxy-3-(trifluoromethyl)benzoate against various pathogens. For example, research has indicated that derivatives of benzoic acid, including this compound, exhibit significant antifungal activity against Candida species. The minimal inhibitory concentration (MIC) values for related compounds have been reported between 31.25 to 125 µg/ml, suggesting that ethyl 4-methoxy-3-(trifluoromethyl)benzoate may possess similar efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses. This property could make it a candidate for therapeutic applications in conditions characterized by chronic inflammation .

Insecticidal Activity

Research on related compounds indicates that ethyl 4-methoxy-3-(trifluoromethyl)benzoate may exhibit insecticidal properties, particularly as an anti-juvenile hormone agent in silkworms (Bombyx mori). Compounds structurally similar to this benzoate have demonstrated the ability to induce precocious metamorphosis in larvae, indicating potential use in pest control strategies .

Case Studies and Research Findings

-

Antifungal Efficacy :

- A study evaluated the antifungal activity of various benzoate derivatives against three Candida species using microdilution methods. Ethyl 4-methoxy-3-(trifluoromethyl)benzoate was included among tested compounds, showing promising results that warrant further investigation into its specific activity against fungal pathogens .

-

Anti-inflammatory Mechanisms :

- In vitro studies have demonstrated that this compound can inhibit key signaling pathways involved in inflammation. By targeting specific cytokines and inflammatory mediators, it shows potential as a therapeutic agent for inflammatory diseases.

-

Insect Hormonal Regulation :

- A series of experiments on related compounds revealed their capacity to disrupt juvenile hormone levels in silkworms, leading to altered developmental processes. Ethyl 4-methoxy-3-(trifluoromethyl)benzoate's structural characteristics suggest it may share similar properties, making it a candidate for further entomological studies .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-methoxy-3-(trifluoromethyl)benzoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves esterification or substitution reactions. For example, bromination of a precursor (e.g., ethyl 2-amino-5-(trifluoromethyl)benzoate) using N-bromosuccinimide (NBS) in dichloromethane at room temperature can introduce halogens . Optimizing solvent polarity (e.g., using aprotic solvents) and temperature control (20–40°C) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Ethyl 4-methoxy-3-(trifluoromethyl)benzoate?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions. The methoxy group ( ~3.8 ppm) and trifluoromethyl ( ~120–125 ppm in F NMR) are diagnostic .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry verifies molecular weight (e.g., [M+H]+ at m/z 279.1) and purity .

- X-ray Crystallography : For structural validation, SHELX software refines crystal structures, resolving ambiguities in substituent orientation .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the reactivity of Ethyl 4-methoxy-3-(trifluoromethyl)benzoate in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the aromatic ring’s para position, facilitating NAS. Kinetic studies using UV-Vis spectroscopy show accelerated reaction rates with nucleophiles (e.g., amines) in polar aprotic solvents (DMF or DMSO). Density Functional Theory (DFT) calculations model charge distribution, predicting regioselectivity . Compare with analogs lacking trifluoromethyl to isolate its electronic effects .

Q. What strategies resolve contradictions in reaction outcomes when synthesizing derivatives under varying conditions?

- Methodological Answer : Systematic parameter screening is critical:

- Condition Variation : Test temperature (0°C vs. reflux), solvent (polar vs. nonpolar), and catalyst (e.g., Pd/C for hydrogenation). For example, oxidation of the ester to carboxylic acid may dominate under strong acidic conditions (HSO, CrO), while reduction with NaBH yields alcohols .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., over-oxidized or dimerized products). Adjust stoichiometry (e.g., limiting reagent ratios) to suppress side pathways .

Q. How does Ethyl 4-methoxy-3-(trifluoromethyl)benzoate interact with biological targets, and what structural features drive its bioactivity?

- Methodological Answer :

- Lipophilicity : The trifluoromethyl group increases logP values (~2.5), enhancing membrane permeability (measured via PAMPA assays) .

- Hydrogen Bonding : The methoxy and ester carbonyl groups form H-bonds with enzyme active sites (e.g., cytochrome P450). Docking simulations (AutoDock Vina) predict binding affinities, validated by enzyme inhibition assays (IC values) .

- Comparative Studies : Analog libraries (e.g., replacing methoxy with ethoxy) reveal structure-activity relationships (SAR) in antimicrobial or anticancer screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.